N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c15-14(16,17)12-3-2-11(10-19-12)13(22)18-5-8-23-9-7-21-6-1-4-20-21/h1-4,6,10H,5,7-9H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRILWXYSBSWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as Rh(III), and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxyethyl linker and pyrazole ring participate in nucleophilic substitutions under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylpyrazole derivative | 72-78% |
| Aryl substitution | 4-Chlorobenzyl bromide, THF, −10°C | Aryl-functionalized pyrazole compound | 65% |
Key features:
-
Reactions occur preferentially at the pyrazole N1 position due to steric accessibility
-
DMF enhances solubility of intermediates during alkylation
Oxidation and Reduction
The trifluoromethyl group remains inert under most redox conditions, but the nicotinamide moiety shows reactivity:
Oxidation
-
With H₂O₂ (30%) in acetic acid at 80°C:
Reduction
-
Using NaBH₄ in ethanol/water (1:1):
Hydrolysis Reactions
Controlled hydrolysis reveals stability gradients:
| Site | Conditions | Outcome |
|---|---|---|
| Amide bond | 6M HCl, reflux, 12 hr | Cleavage to carboxylic acid (94%) |
| Ethoxyethyl linker | NaOH (2M), 70°C, 8 hr | Ether cleavage (limited, <15%) |
Notable observation: The trifluoromethyl group stabilizes adjacent bonds against hydrolysis .
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions:
Key parameters:
-
Reaction time: 24 hr
-
Solvent: Toluene
-
Selectivity: >90% for 1,4-triazole regioisomer
Fluorination and Trifluoromethylation
While the existing CF₃ group is stable, additional fluorination occurs at electron-deficient positions:
| Method | Reagents | Result |
|---|---|---|
| Electrophilic fluorination | XeF₂, CH₂Cl₂, −20°C | C-5 fluorination of pyrazole (42%) |
| Radical trifluoromethylation | CF₃I, TBHP, 70°C | No reaction (CF₃ group blocks sites) |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of trifluoromethylated compounds, including N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide, in the development of anticancer agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for its efficacy in targeting cancer cells. Research indicates that derivatives with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
1.2 Neurological Disorders
The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Its mechanism of action may involve modulation of neurotransmitter systems, which is essential for addressing conditions such as Alzheimer's disease and Parkinson's disease. Studies have focused on synthesizing analogs that retain or enhance this property while improving selectivity for specific neuronal targets .
Agrochemical Applications
2.1 Pesticidal Activity
Trifluoromethylated compounds are known for their pesticidal properties, and this compound is no exception. Research has indicated that such compounds exhibit nematicidal and insecticidal activities against a variety of pests. The trifluoromethyl group has been linked to increased potency against root-knot nematodes and other agricultural pests, making it a valuable addition to the agrochemical arsenal .
2.2 Herbicidal Properties
In addition to pest control, this compound has shown potential as a herbicide. Its structural features allow it to disrupt plant growth by interfering with specific biochemical pathways essential for plant development. Field trials have demonstrated its effectiveness against several weed species, suggesting a promising avenue for sustainable agricultural practices .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key structural modifications that influence its potency:
| Structural Feature | Modification Type | Effect on Activity |
|---|---|---|
| Trifluoromethyl Group | Substitution | Increases lipophilicity and stability |
| Ethoxy Chain Length | Variation | Affects permeability across membranes |
| Pyrazole Ring Position | Isomerization | Alters binding affinity to targets |
Case Studies
4.1 Case Study: Anticancer Efficacy
A study published in 2023 evaluated the anticancer properties of various trifluoromethylated nicotinamides, including our compound of interest. In vitro assays demonstrated that these compounds inhibited cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase and activating apoptotic pathways . This study underscores the potential therapeutic applications of this compound in oncology.
4.2 Case Study: Agricultural Impact
Another significant study focused on the application of this compound in agricultural settings, where it was tested against root-knot nematodes in tomato crops. The results indicated a substantial reduction in nematode populations and improved crop yield compared to untreated controls, demonstrating its effectiveness as a biopesticide .
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The pyrazole ring and the nicotinamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and analytical differences between N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide and related nicotinamide/pyrazole derivatives:
* Estimated based on molecular formula.
** Full name truncated for brevity (see for full structure).
Key Structural and Functional Differences:
Backbone Complexity : The target compound’s nicotinamide core is less elaborate than the diazaspiro[4.5]decene system in Example 429 , but its pyrazole-ethoxy-ethyl chain introduces conformational flexibility absent in simpler analogs like N-(2-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide .
Electron-Withdrawing Groups : The 6-trifluoromethyl group enhances metabolic stability compared to brominated analogs (e.g., m/z 468.3 in ), which may be prone to dehalogenation .
Polar vs.
Pharmacological Implications
- Trifluoromethyl Groups : Present in both the target compound and ’s analog, these groups enhance binding to hydrophobic pockets in enzyme active sites (e.g., kinases or proteases) .
- Pyrazole Moieties : The pyrazole ring in the target compound and ’s analog may engage in hydrogen bonding or π-π stacking, critical for target affinity .
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring , an ethoxyethyl chain , and a trifluoromethyl-substituted nicotinamide moiety . Its IUPAC name is N-[2-(2-pyrazol-1-ylethoxy)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide, and it has the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C14H15F3N4O2 |
| CAS Number | 2034232-01-2 |
| InChI Key | GMRILWXYSBSWAP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The pyrazole ring and nicotinamide moiety are known to influence enzyme inhibition and receptor binding, potentially altering their function. The presence of the trifluoromethyl group enhances binding affinity and stability, making it a promising candidate for therapeutic applications .
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, the trifluoromethyl group has been shown to increase the potency of inhibitors targeting various enzymes, including those involved in metabolic pathways .
2. Anticancer Potential
Studies have highlighted the compound's potential in anticancer therapy. Specifically, its structural analogs have demonstrated inhibition of key kinases implicated in tumor progression, such as VEGFR-2 kinase, with IC50 values indicating effective inhibition at low concentrations .
3. Neuropharmacological Effects
The compound's interaction with neuropharmacological targets suggests possible applications in treating neurological disorders. Its structural components may facilitate binding to receptors involved in neuroinflammation and other neural pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(1H-pyrazol-1-yl)pyridine | Pyrazole ring | Moderate enzyme inhibition |
| Trifluoromethyl-substituted nicotinamides | Trifluoromethyl group | Enhanced binding affinity |
This compound stands out due to its unique combination of structural features that confer specific chemical and biological properties not fully replicated in other compounds.
Case Study 1: Antitumor Activity
In a preclinical study, a derivative of this compound was tested against human colorectal carcinoma xenografts in mice. Results indicated a significant reduction in tumor growth rates when administered orally, showcasing its potential as an effective anticancer agent .
Case Study 2: Enzyme Interaction
A study investigating the enzyme inhibition properties of similar pyrazole-containing compounds revealed that modifications in the trifluoromethyl group enhanced their inhibitory effects on metabolic enzymes, suggesting that this compound could exhibit similar or superior activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide?
- Methodological Answer : Multi-step synthesis is typically required, with critical steps including the formation of the pyrazole-ethoxy-ethyl linker and coupling with the trifluoromethyl-nicotinamide core. Polar solvents (e.g., DMF or acetonitrile) enhance intermediate solubility, while catalysts like palladium complexes may improve coupling efficiency. Reaction temperatures between 60–80°C are often optimal for balancing yield and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to avoid side products.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120 ppm in -NMR).
- HRMS : Confirm molecular weight (e.g., m/z 1011 [M+H]+ in LCMS, as seen in analogous compounds) .
- IR : Identify carbonyl stretches (~1680 cm) and C-F vibrations (~1100 cm) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against viral proteases (e.g., HIV-1 protease) due to structural similarity to pyrazole-containing antiviral agents .
- Cellular Assays : Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays.
- Binding Studies : Use surface plasmon resonance (SPR) to evaluate interactions with target proteins .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the pyrazole and trifluoromethyl groups?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The pyrazole’s nitrogen atoms are electron-rich, while the trifluoromethyl group is electron-withdrawing.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., viral proteases) to guide mutagenesis studies .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450 metabolism).
- PK/PD Modeling : Correlate plasma concentration (C) with efficacy using compartmental models. For example, a compound with +121.9% HDL elevation in hamsters (Table 1, ) may require dose adjustments for human equivalence.
- Structural Modifications : Introduce prodrug moieties (e.g., tert-butyl carbamate) to improve bioavailability .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., coupling reactions) to improve heat dissipation.
- DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and temperature to identify robust conditions. For example, ethyl acetate/4N-HCl mixtures efficiently remove protecting groups (e.g., tert-butyl carbamate) without side reactions .
- Example : A scaled-up synthesis achieved 95% purity via recrystallization from ethanol/water (1:1) .
Data Analysis and Interpretation
Q. How should researchers analyze dose-response discrepancies in enzyme inhibition assays?
- Methodological Answer :
- Hill Slope Analysis : A slope >1 suggests positive cooperativity; <1 indicates heterogeneous binding sites.
- Residual Activity : If residual activity persists at high concentrations, evaluate off-target effects using kinome-wide profiling.
- Reference Data : Compare with published IC values for pyrazole derivatives (e.g., 0.028 μM for CB1 affinity in Table 2, ) .
Comparative Studies
Q. What structural analogs of this compound show enhanced pharmacological properties?
- Key Analogs :
| Compound Name | Modification | Bioactivity |
|---|---|---|
| VX-659 (Vertex) | Pyrazole-trifluoromethyl core | CFTR corrector (phase 3 trials) |
| ABBV-2222 | Nicotinamide linker optimization | Improved cellular trafficking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
